molecular formula C10H7ClN2O B13578517 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13578517
M. Wt: 206.63 g/mol
InChI Key: IPQXDHKXOQZTHR-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a chloropyridine moiety attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 5-chloropyridine-2-carbonitrile with a cyclobutanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)ethanone: Shares the chloropyridine moiety but differs in the carbonyl and nitrile groups.

    5-Chloropyridine-2-carbonitrile: Similar pyridine structure but lacks the cyclobutane ring.

    2-(5-Chloropyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclobutane ring.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its combination of a chloropyridine moiety with a cyclobutane ring and a nitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C10H7ClN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2

InChI Key

IPQXDHKXOQZTHR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=NC=C(C=C2)Cl

Origin of Product

United States

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